molecular formula C16H21BrN2O3 B3841594 N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE

N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE

Cat. No.: B3841594
M. Wt: 369.25 g/mol
InChI Key: QWXGCTSZZWTNEE-VCHYOVAHSA-N
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Description

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a brominated benzodioxole moiety, which is known for its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE typically involves the condensation reaction between 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde and octanehydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzodioxole derivatives.

Scientific Research Applications

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological activities, such as enzyme inhibition.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the presence of the brominated benzodioxole moiety can enhance its binding affinity to biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanehydrazide
  • 1-N’,6-N’-bis[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide

Uniqueness

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-2-3-4-5-6-7-16(20)19-18-10-12-8-14-15(9-13(12)17)22-11-21-14/h8-10H,2-7,11H2,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXGCTSZZWTNEE-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC2=C(C=C1Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC2=C(C=C1Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE
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N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE
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N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE
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N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE
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N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE
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N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]OCTANEHYDRAZIDE

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